molecular formula C12H12N2O3 B14916473 n-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide

n-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B14916473
M. Wt: 232.23 g/mol
InChI Key: SVZIMBZGBAPXHZ-UHFFFAOYSA-N
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Description

N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring and a pyridine ring, which are connected through a carboxamide linkage The methoxy group attached to the pyridine ring further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide typically involves the reaction of 2-methoxypyridine-3-methanol with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the methoxy group on the pyridine ring.

    N-(Pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure but the pyridine ring is attached at a different position.

    N-(Thiophen-2-ylmethyl)furan-2-carboxamide: Similar structure but contains a thiophene ring instead of a pyridine ring.

Uniqueness

N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This modification can enhance its binding affinity to certain molecular targets and improve its solubility in various solvents, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C12H12N2O3/c1-16-12-9(4-2-6-13-12)8-14-11(15)10-5-3-7-17-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

SVZIMBZGBAPXHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=CC=CO2

Origin of Product

United States

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